2-(Cyclopentyloxy)-3-fluoroaniline

Overview

Description

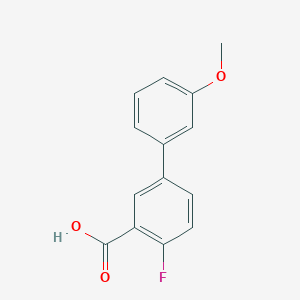

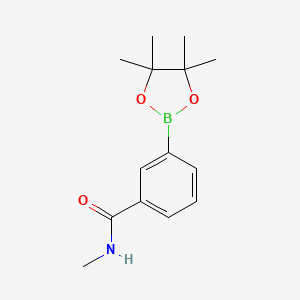

2-(Cyclopentyloxy)-3-fluoroaniline (2-CFA) is an important synthetic organic compound that has a wide range of applications in the scientific research field. It is a colorless liquid with a boiling point of 170-172°C and a melting point of -50°C. It is a member of the family of fluoroanilines and has the chemical formula C9H11FO.

Scientific Research Applications

Biomarker Identification for Osteonecrosis

2-(Cyclopentyloxy)-3-fluoroaniline: derivatives have been studied for their potential role in identifying biomarkers for Bisphosphonate-Related Osteonecrosis of the Jaw (BRONJ) . An integrated bioinformatics study using big data from microarray datasets has highlighted the importance of these compounds in understanding the molecular mechanisms and therapeutic targets for BRONJ . The study identified differentially expressed genes and performed gene ontology, pathway enrichment analysis, and protein–protein interaction network analysis, which are crucial for biomarker validation and potential drug development.

Phosphodiesterase 4 (PDE4) Inhibition

In the field of respiratory diseases and autoimmune disorders, 2-(Cyclopentyloxy)-3-fluoroaniline derivatives are being explored as inhibitors of Phosphodiesterase 4 (PDE4) . PDE4 is an enzyme that degrades cAMP, a messenger molecule that plays a significant role in various physiological processes. The inhibition of PDE4 is a promising strategy for treating conditions like chronic obstructive pulmonary disease (COPD), asthma, psoriasis, and other chronic inflammatory conditions. The structural analysis and binding properties of these compounds are critical for developing new therapeutic agents with high efficacy and selectivity.

Small Molecule Drug Development

The compound’s derivatives are also being investigated for their potential as small molecule drugs. For instance, a study has identified a derivative of 2-(Cyclopentyloxy)-3-fluoroaniline as a potential drug treatment and prognostic marker for BRONJ . This highlights the compound’s relevance in drug discovery and the development of treatments for complex diseases.

Molecular Docking Studies

Molecular docking methods are used to verify the potential of 2-(Cyclopentyloxy)-3-fluoroaniline derivatives as therapeutic agents. These studies involve simulating the interaction between the compound and target proteins to predict binding affinity and stability, which is essential for drug design and development .

Bioinformatics and Computational Chemistry

The compound is utilized in bioinformatics studies to analyze gene expression and molecular targets. Computational chemistry techniques are applied to understand the compound’s interactions at the molecular level, which aids in the screening and diagnosis of diseases .

Enzyme and Enzyme Inhibitor Research

Research into enzymes and their inhibitors is another application area. The compound’s derivatives are examined for their role in regulating enzyme activity, which has implications for understanding disease mechanisms and developing therapeutic interventions .

Neurotransmitter and Hormone Signal Transduction

The role of 2-(Cyclopentyloxy)-3-fluoroaniline derivatives in the signal transduction of neurotransmitters and hormones is an area of interest. These compounds may affect the amplification of signal strength in functional responses, which is significant for neurological and endocrine research .

properties

IUPAC Name |

2-cyclopentyloxy-3-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO/c12-9-6-3-7-10(13)11(9)14-8-4-1-2-5-8/h3,6-8H,1-2,4-5,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULSCITQOALEXNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=C(C=CC=C2F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1H-imidazol-1-ylcarbonyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine](/img/structure/B1440609.png)

![1-(4-Fluoro-5-methyl-2-nitrophenyl)-4-[(3-methylbenzene)sulfonyl]piperazine](/img/structure/B1440622.png)

![3-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B1440626.png)